molecular formula C9H7F3N2O2 B8299383 3-Trifluoromethylbenzoylurea

3-Trifluoromethylbenzoylurea

Cat. No.: B8299383
M. Wt: 232.16 g/mol
InChI Key: FQCLVTLBYCCZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethylbenzoylurea is a synthetic organic compound characterized by a benzoylurea backbone substituted with a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The urea functional group (-NHCONH₂) and the electron-withdrawing trifluoromethyl moiety confer unique physicochemical properties, including enhanced thermal stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

N-carbamoyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7(15)14-8(13)16/h1-4H,(H3,13,14,15,16)

InChI Key

FQCLVTLBYCCZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The trifluoromethylbenzoyl moiety is shared across several compounds, but differences in functional groups significantly alter reactivity and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Key Properties/Applications Reference
3-Trifluoromethylbenzoylurea C₉H₆F₃N₂O₂ 237.15* Urea (-NHCONH₂) Potential insect growth regulator; high polarity Inferred
3-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.57 (reported)† Acyl chloride (-COCl) Reactive intermediate in synthesis; moisture-sensitive
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 278.65 (calculated) Sulfonyl chloride (-SO₂Cl) Sulfonating agent; used in drug discovery
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 Ester (-COOCH₃) Solvent; flavor/fragrance precursor
3-(Trifluoromethyl)benzenesulfonamide C₇H₆F₃NO₂S 243.19 (calculated) Sulfonamide (-SO₂NH₂) Antibacterial agent; enzyme inhibition

*Calculated based on molecular formula. †Discrepancy noted: Theoretical molar mass for C₈H₄ClF₃O is ~216.57 g/mol. The reported value (208.57) may reflect a typographical error .

Reactivity and Stability

  • This compound : The urea group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Stability is higher than acyl or sulfonyl chlorides due to lower electrophilicity.
  • Benzoyl Chloride (C₈H₄ClF₃O) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it a key intermediate for synthesizing amides or esters. Moisture-sensitive, requiring anhydrous handling .
  • Sulfonyl Chloride (C₈H₆ClF₃O₂S) : Reacts with amines to form sulfonamides, a common motif in drug design. More stable than acyl chlorides but less than ureas .

Research Findings and Data Gaps

  • Thermal Stability : Trifluoromethyl groups enhance thermal resistance. Benzoylurea derivatives decompose above 200°C, whereas acyl chlorides degrade rapidly at lower temperatures .
  • Solubility : Urea derivatives show superior aqueous solubility compared to esters or sulfonamides, critical for bioavailability in agrochemicals.
  • Toxicity : Sulfonyl chlorides and acyl chlorides are irritants (requires PPE), while ureas are generally safer .

Data Limitations : Direct studies on this compound are absent in the provided evidence. Applications are inferred from structural analogs. Further experimental validation is needed.

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